(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-fluorobenzoate
Overview
Description
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-fluorobenzoate is an organic compound that features a complex structure combining a methoxy group, a pyridinyl vinyl group, and a fluorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-fluorobenzoate typically involves a multi-step process:
Formation of the Vinyl Group: The initial step involves the formation of the vinyl group through a Heck reaction. This reaction couples a halogenated pyridine with a styrene derivative in the presence of a palladium catalyst and a base.
Methoxylation: The next step is the introduction of the methoxy group. This can be achieved through a nucleophilic substitution reaction where a methoxide ion replaces a leaving group on the aromatic ring.
Esterification: The final step involves the esterification of the phenol derivative with 4-fluorobenzoic acid. This reaction is typically carried out using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the vinyl group to an ethyl group.
Substitution: Nucleophilic aromatic substitution can occur at the fluorobenzoate moiety, where the fluorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-fluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore. The presence of the pyridinyl and fluorobenzoate groups suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, where it can inhibit or activate biological pathways. The methoxy and fluorobenzoate groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzoate: Lacks the fluorine atom, which may affect its reactivity and binding properties.
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-chlorobenzoate: Contains a chlorine atom instead of fluorine, potentially altering its chemical behavior and biological activity.
Uniqueness
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-fluorobenzoate is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.
Properties
IUPAC Name |
[2-methoxy-4-[(E)-2-pyridin-4-ylethenyl]phenyl] 4-fluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO3/c1-25-20-14-16(3-2-15-10-12-23-13-11-15)4-9-19(20)26-21(24)17-5-7-18(22)8-6-17/h2-14H,1H3/b3-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDUCCIJKCRFKK-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC=NC=C2)OC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC=NC=C2)OC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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